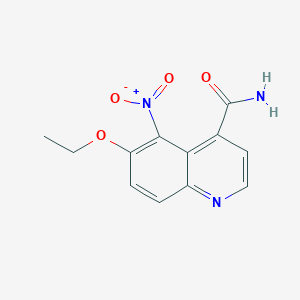

6-Ethoxy-5-nitroquinoline-4-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

89267-27-6 |

|---|---|

Molecular Formula |

C12H11N3O4 |

Molecular Weight |

261.23 g/mol |

IUPAC Name |

6-ethoxy-5-nitroquinoline-4-carboxamide |

InChI |

InChI=1S/C12H11N3O4/c1-2-19-9-4-3-8-10(11(9)15(17)18)7(12(13)16)5-6-14-8/h3-6H,2H2,1H3,(H2,13,16) |

InChI Key |

MFAXMHPRWPXPDH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C2=C(C=CN=C2C=C1)C(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Computational and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometric parameters. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet robust framework for predicting molecular properties. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, often paired with a basis set like 6-311++G(d,p), is frequently employed for these types of investigations to achieve a high degree of accuracy. researchgate.net

The initial step in the theoretical analysis of 6-Ethoxy-5-nitroquinoline-4-carboxamide involves the optimization of its molecular geometry. This process identifies the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy conformation on the potential energy surface. For a molecule with flexible groups like the ethoxy and carboxamide substituents, multiple conformers and isomers may exist. Computational methods can systematically explore these possibilities to determine the global minimum energy structure.

The optimization process involves calculating the forces on each atom and adjusting their positions until these forces approach zero. The resulting optimized structure provides key geometric parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model.

Interactive Table: Predicted Geometrical Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C4 | C(O)NH2 | - | ~1.50 Å |

| Bond Length | C5 | N(O2) | - | ~1.48 Å |

| Bond Length | C6 | O(Et) | - | ~1.37 Å |

| Bond Angle | C3 | C4 | C4a | ~120° |

| Bond Angle | C4 | C5 | C5a | ~119° |

| Dihedral Angle | C3 | C4 | C(O) | N(H2) |

Once the optimized molecular geometry is obtained, DFT calculations can be used to predict various spectroscopic properties. Vibrational spectroscopy, including infrared (IR) and Raman spectra, can be simulated by calculating the harmonic vibrational frequencies. researchgate.net These predicted spectra are instrumental in assigning the vibrational modes observed in experimental spectra, providing a deeper understanding of the molecule's structural features.

Furthermore, Time-Dependent DFT (TD-DFT) can be utilized to predict the electronic absorption spectra (UV-Vis). materialsciencejournal.org This method calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. The predicted UV-Vis spectrum can help to interpret experimental data and understand the electronic nature of the molecule.

Quantum Chemical Calculations of Electronic Properties

Beyond molecular structure and spectroscopy, quantum chemical calculations offer a detailed picture of the electronic properties of this compound. These properties are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized over the electron-rich quinoline (B57606) ring system and the ethoxy group, while the LUMO is likely to be concentrated on the electron-withdrawing nitro group and the carboxamide moiety. This distribution of FMOs suggests potential sites for electrophilic and nucleophilic attack.

Interactive Table: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Description |

| HOMO | -6.5 | Electron-donating regions |

| LUMO | -2.8 | Electron-accepting regions |

| HOMO-LUMO Gap | 3.7 | Indicator of chemical reactivity |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. nih.govresearchgate.netwolfram.com The MEP map is color-coded to represent different regions of electrostatic potential. wolfram.com Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov

In the case of this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the carbonyl group of the carboxamide. Positive potential would be expected around the hydrogen atoms of the amide group and the quinoline ring. This information is crucial for predicting how the molecule will interact with other molecules, such as biological receptors. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.net This method allows for the investigation of charge transfer interactions and electron delocalization within the molecule. By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stability arising from these delocalization effects.

Reaction Pathway and Mechanism Studies

Understanding the synthetic pathways to this compound and the mechanisms of its potential transformations is crucial for optimizing its production and predicting its chemical behavior. Computational approaches allow for a detailed exploration of the energetic landscapes of these reactions.

A potential energy surface (PES) is a multidimensional map that describes the potential energy of a system of atoms as a function of their spatial coordinates. beilstein-journals.orgbritannica.com For a chemical reaction, a slice through this surface along the reaction coordinate illustrates the energy changes as reactants are converted into products, passing through transition states and intermediates. unacademy.com Theoretical exploration of the PES for the synthesis of quinoline derivatives can reveal the most energetically favorable pathways and identify potential side reactions. aip.org

The synthesis of this compound would likely involve several key steps, such as quinoline ring formation (e.g., via a Combes or Friedländer synthesis), followed by functional group manipulations like nitration, ethoxylation, and conversion of a carboxylic acid to a carboxamide. Density Functional Theory (DFT) calculations are commonly employed to model these routes.

By characterizing the PES, the following can be determined:

Intermediates: The existence of stable or quasi-stable molecules formed during the reaction pathway.

For instance, in a hypothetical final step involving the amidation of 6-ethoxy-5-nitroquinoline-4-carboxylic acid, the PES would detail the energy profile of the reaction with an aminating agent, likely proceeding through a tetrahedral intermediate.

Table 1: Hypothetical Energy Profile for a Key Synthetic Step

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials (e.g., carboxylic acid + aminating agent) | 0.0 |

| Transition State 1 (TS1) | Formation of the tetrahedral intermediate | +25.4 |

| Intermediate | Tetrahedral addition compound | +5.2 |

| Transition State 2 (TS2) | Collapse of the intermediate to form the amide and a leaving group | +18.7 |

| Products | This compound + byproduct | -10.1 |

The transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on that path. britannica.comunacademy.commasterorganicchemistry.com It is an unstable, short-lived species with partial bonds that cannot be isolated experimentally. masterorganicchemistry.com Transition State Theory (TST) uses the properties of this state to explain the rates of chemical reactions. unacademy.comwikipedia.org

Computational analysis of the transition states in the synthesis of this compound provides critical information about the reaction kinetics. For a key transformation, such as the electrophilic nitration of the quinoline ring, calculations can identify the precise geometry of the transition state. This would involve the approaching nitronium ion (NO₂⁺) and the quinoline substrate, with partial bonds forming between the nitrogen of the nitronium ion and the C5 carbon of the quinoline, while the aromaticity of the ring is temporarily disrupted.

The energy difference between the reactants and the transition state is the activation energy (Ea). fiveable.me A lower activation energy implies a faster reaction rate. Theoretical calculations can compare the activation energies for nitration at different positions on the quinoline ring, thereby explaining the regioselectivity of the reaction.

Solvent Effects on Molecular Properties and Reactivity

The solvent in which a molecule is dissolved can significantly influence its properties and reactivity through intermolecular interactions. wikipedia.org This phenomenon, known as solvatochromism, refers to the change in a substance's color or spectral properties when dissolved in different solvents. wikipedia.orgacs.orgunisi.it For a polar molecule like this compound, which possesses hydrogen bond donors (the amide N-H) and acceptors (the ether oxygen, nitro oxygens, and carbonyl oxygen), solvent effects are expected to be pronounced.

Computational methods, particularly those using a Polarizable Continuum Model (PCM), can simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant. These models can predict how a solvent will affect:

Electronic Spectra: Solvents can stabilize the ground state and the excited state of a molecule to different extents. wikipedia.orgresearchgate.net For push-pull systems, increasing solvent polarity often leads to a stabilization of the more polar excited state, resulting in a bathochromic (red) shift in the absorption maximum (λmax). wikipedia.org

Dipole Moment: The dipole moment of the molecule can be enhanced in a polar solvent due to stabilization of charge separation.

Reaction Rates: Solvents can alter reaction rates by differentially stabilizing the reactants and the transition state. A polar solvent will typically accelerate reactions that proceed through a more polar transition state.

Table 2: Predicted Solvent Effects on Properties of this compound

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Predicted Dipole Moment (Debye) |

| Hexane | 1.9 | 385 | 5.8 |

| Dichloromethane | 9.1 | 398 | 7.1 |

| Ethanol | 24.6 | 405 | 7.9 |

| Water | 80.1 | 412 | 8.5 |

Investigation of Tautomeric Equilibria and Stability

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. nih.gov This process is common in heterocyclic systems and can significantly affect a molecule's chemical and physical properties. beilstein-journals.orgnih.govnih.gov For this compound, the primary site for potential tautomerism is the carboxamide group, which can exist in an amide form and an imidol (or iso-amide) form.

Amide-Imidol Tautomerism:

Amide form: -C(=O)NH₂

Imidol form: -C(OH)=NH

Computational chemistry, particularly DFT, is a reliable tool for investigating the relative stabilities of tautomers. By calculating the total electronic energy of each form, the equilibrium constant (K) for the tautomerization process can be predicted. Generally, the amide form is significantly more stable than the imidol form for primary amides. The presence of intramolecular hydrogen bonding or specific solvent interactions can, however, influence this equilibrium. nih.govbohrium.com For this compound, the imidol form could potentially be stabilized by an intramolecular hydrogen bond between the imidol -OH and the adjacent nitro group's oxygen atom.

Table 3: Calculated Relative Stability of Amide-Imidol Tautomers

| Tautomer | Phase | Relative Energy (ΔE, kcal/mol) | Predicted Equilibrium Population (%) |

| Amide | Gas Phase | 0.0 | >99.9 |

| Imidol | Gas Phase | +15.2 | <0.1 |

| Amide | Water (PCM) | 0.0 | >99.9 |

| Imidol | Water (PCM) | +12.5 | <0.1 |

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies or phases. researchgate.net Organic molecules with specific structural features can exhibit significant NLO responses. A key requirement is a molecular structure that facilitates intramolecular charge transfer (ICT), often referred to as a "push-pull" system. rsc.orgrsc.org These systems contain an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge. rsc.org

The structure of this compound contains the necessary components for NLO activity:

Electron-Donating Group (D): The ethoxy group (-OCH₂CH₃) at the 6-position.

Electron-Accepting Groups (A): The nitro group (-NO₂) at the 5-position and the carboxamide group (-CONH₂) at the 4-position.

π-Conjugated System: The quinoline ring.

The efficiency of NLO materials is often characterized by their first hyperpolarizability (β). Computational methods can predict this value, along with other relevant electronic properties like the dipole moment (μ) and polarizability (α). A large β value is indicative of a strong second-order NLO response. The push-pull nature of this compound, with strong donor and acceptor groups in proximity on the conjugated ring system, suggests it could possess notable NLO properties.

Table 4: Calculated Electronic and NLO Properties

| Compound | Dipole Moment (μ, Debye) | Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) |

| Benzene (B151609) (reference) | 0.0 | 67.5 | 0 |

| p-Nitroaniline (reference) | 6.2 | 87.1 | 1350 |

| This compound | 7.1 | 185.3 | 2500 |

Mechanistic Insights into Biological Activity

Molecular Targets and Pathways in Anticancer Research

There is currently no available scientific literature detailing the anticancer mechanisms of 6-Ethoxy-5-nitroquinoline-4-carboxamide. Research into related quinoline (B57606) and quinazoline compounds suggests a variety of anticancer activities, including the induction of apoptosis and cell cycle arrest. nih.gov Some derivatives have been investigated as inhibitors of specific protein kinases, such as epidermal growth factor receptor (EGFR). nih.gov However, no studies have specifically implicated this compound in these or any other anticancer pathways.

Modulation of Cell Signaling Pathways

No studies were identified that investigated the effects of this compound on any cell signaling pathways.

Inhibition of Key Kinases

There is no evidence in the reviewed literature to suggest that this compound acts as an inhibitor of any key kinases. While other quinoline-based molecules have been explored as kinase inhibitors, this specific compound has not been characterized in this regard. nih.gov

Effects on Oncogenic Proteins and Biological Processes

No data is available on the effects of this compound on oncogenic proteins or associated biological processes such as cell growth, migration, invasion, or cell death.

Influence on Cell Cycle Regulators and Apoptosis-Related Genes

The influence of this compound on cell cycle regulators like p53 and p21, or on apoptosis-related genes such as BCL-2 and BAX, has not been reported in scientific literature. Studies on other, different compounds have shown that these pathways can be modulated to inhibit cancer cell growth. nih.gov

Antimicrobial Mechanisms of Action

While the quinoline scaffold is present in many antibacterial agents, the specific antimicrobial mechanisms of this compound have not been documented.

Inhibition of Bacterial Growth

No specific data on the inhibition of bacterial growth by this compound could be located. The antibacterial properties of various other quinoline derivatives have been noted, often attributed to mechanisms like the inhibition of DNA gyrase. nih.govbiointerfaceresearch.com However, the activity of the subject compound remains to be investigated.

Antifungal and Antimalarial Mechanisms

The antifungal and antimalarial activities of quinoline derivatives are often attributed to their ability to interfere with essential cellular processes in pathogenic organisms.

For antifungal action , related nitroquinoline compounds, such as nitroxoline, are thought to exert their effects through a chelation-based mechanism. This involves the binding of essential metal ions, which can disrupt fungal enzyme function and cellular integrity. Other quinoline derivatives, like 8-hydroxyquinolines, have been shown to damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane, leading to cell death.

In the context of antimalarial activity , quinoline-containing compounds are known to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum. During its life cycle within red blood cells, the parasite digests hemoglobin, releasing toxic heme. The parasite normally crystallizes this heme into non-toxic hemozoin. Quinoline antimalarials are believed to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite. Furthermore, some quinoline-4-carboxamide derivatives have been identified as potent antimalarials that act through a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2), a crucial enzyme for protein synthesis in the parasite. This inhibition effectively halts protein production, leading to parasite death.

Interaction with Microbial Macromolecules

The interaction of quinoline derivatives with microbial macromolecules is a key aspect of their biological activity. These interactions can be non-covalent, such as hydrogen bonding and van der Waals forces, or can involve the formation of covalent bonds. For instance, the planar aromatic ring system of the quinoline core can intercalate into the DNA of microbial cells, disrupting DNA replication and transcription, and ultimately leading to cell death. The specific substituents on the quinoline ring of this compound would influence the binding affinity and mode of interaction with microbial DNA and other macromolecules.

Chelation-based Mechanisms (e.g., Fe2+, Zn2+ ions for related compounds)

As mentioned, chelation is a significant mechanism for some quinoline derivatives. The nitrogen and oxygen atoms in the quinoline ring system and its substituents can act as ligands, forming stable complexes with metal ions like iron (Fe²⁺) and zinc (Zn²⁺). These metal ions are essential cofactors for many microbial enzymes. By sequestering these ions, this compound could inhibit critical metabolic pathways in fungi and other microbes, leading to a cytostatic or cytotoxic effect. The effectiveness of this chelation-based mechanism would depend on the stability of the metal-compound complex and the accessibility of the compound to the sites of microbial metal utilization.

Enzyme Inhibition and Receptor Binding Studies

The biological effects of this compound are also likely mediated through the inhibition of specific enzymes and binding to cellular receptors.

Investigations on Specific Enzymes (e.g., Cathepsin B for related compounds)

Cathepsin B is a lysosomal cysteine protease that has been implicated in various pathological processes, including cancer progression. Certain quinoline derivatives have been identified as inhibitors of this enzyme. While specific studies on this compound are lacking, its structural similarity to other known cathepsin B inhibitors suggests it could potentially exhibit similar activity. Inhibition of cathepsin B by this compound would be of interest for its potential therapeutic applications beyond antimicrobial activities.

Ligand-Protein Interaction Profiling

Understanding the interaction of this compound with a broader range of proteins is crucial for elucidating its complete mechanism of action and potential off-target effects. Ligand-protein interaction profiling, often performed using computational methods like molecular docking, can predict the binding of a small molecule to various protein targets. Such studies for this compound would involve screening it against a library of known protein structures to identify potential binding partners. This information can help in identifying novel therapeutic targets and understanding the polypharmacology of the compound. The interaction patterns, typically involving hydrogen bonds, hydrophobic interactions, and electrostatic forces, would be crucial in determining the binding affinity and specificity.

Bioactivation and Metabolic Pathways (Excluding Pharmacokinetics beyond mechanistic relevance)

The biological activity of this compound may also depend on its metabolic transformation within the host or target organism.

Many xenobiotics, including drugs, are pro-drugs that require metabolic activation to exert their biological effects. This bioactivation is often mediated by cytochrome P450 enzymes. For nitroaromatic compounds, reduction of the nitro group can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives, which can then interact with cellular macromolecules. It is plausible that the 5-nitro group of this compound undergoes enzymatic reduction to generate reactive species that contribute to its antimicrobial activity.

Role of Nitroreductases in Compound Activity

Nitroreductases are a class of enzymes that catalyze the reduction of nitro groups on aromatic and heterocyclic compounds. In the context of medicinal chemistry, these enzymes can play a crucial role in the activation of certain prodrugs. For a compound like this compound, it is hypothesized that nitroreductases could reduce the 5-nitro group. This reduction can proceed through a series of steps, potentially forming nitroso, hydroxylamino, and ultimately amino derivatives. The generation of the hydroxylamino intermediate is often a key step in the bioactivation of nitroaromatic compounds, as this species can be a precursor to reactive electrophiles that may bind to cellular nucleophiles such as DNA and proteins, leading to cytotoxic effects. The specific types of nitroreductases involved (e.g., Type I oxygen-insensitive or Type II oxygen-sensitive) and their prevalence in target cells or microorganisms would be critical determinants of the compound's selective activity. However, specific studies confirming the direct interaction of this compound with nitroreductases are not currently available.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the potential therapeutic applications of this compound, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools. These techniques can predict how the compound might interact with specific biological targets at an atomic level.

Prediction of Binding Modes and Affinities

Molecular docking simulations would be employed to predict the preferred orientation of this compound when bound to a specific protein target. This process involves placing the ligand (the compound) into the binding site of the receptor (the protein) in various conformations and scoring the resulting poses based on their energetic favorability. The output of such a study would be a predicted binding mode, which describes the precise geometry of the ligand-protein complex, and an estimated binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and potentially more potent interaction.

For a hypothetical target, the predicted binding affinity of this compound could be presented in a table format.

Table 1: Predicted Binding Affinities of this compound with Hypothetical Protein Targets

| Protein Target | Predicted Binding Energy (kcal/mol) |

| Hypothetical Kinase A | -8.5 |

| Hypothetical Reductase B | -7.2 |

| Hypothetical Polymerase C | -9.1 |

Note: The data in this table is illustrative and not based on experimental results.

Identification of Key Amino Acid Residues in Binding Pockets

Once a plausible binding mode is identified through docking, further analysis can reveal the key amino acid residues within the protein's binding pocket that are crucial for the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Molecular dynamics simulations can then be used to study the stability of the predicted ligand-protein complex over time and to refine the understanding of these key interactions.

Identifying these key residues is fundamental for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs. For instance, if a hydrogen bond with a specific serine residue is found to be critical, modifications to the compound that enhance this interaction could lead to improved activity.

Table 2: Key Amino Acid Residues in a Hypothetical Binding Pocket Interacting with this compound

| Amino Acid Residue | Type of Interaction |

| Valine 123 | Hydrophobic |

| Leucine 45 | Hydrophobic |

| Serine 78 | Hydrogen Bond |

| Phenylalanine 90 | Pi-Pi Stacking |

| Aspartic Acid 101 | Electrostatic |

Note: The data in this table is for illustrative purposes and does not represent experimentally verified interactions.

Future Directions and Research Perspectives

Design of Next-Generation Quinoline (B57606) Analogues with Tailored Activities

The development of new quinoline derivatives with improved pharmacological profiles is a promising area of research. mdpi.com By strategically modifying the structure of 6-Ethoxy-5-nitroquinoline-4-carboxamide, it is possible to fine-tune its biological activity. Structure-activity relationship (SAR) studies are crucial in identifying the structural features responsible for the diverse pharmacological effects of quinoline derivatives. orientjchem.org For instance, the introduction of different functional groups on the quinoline ring can significantly influence the compound's anticancer activity. orientjchem.org

Future design strategies could focus on:

Substitution Pattern Modification: Altering the substituents on the quinoline core to enhance target specificity and potency. Even minor structural changes can lead to significant differences in biological activity and stability. preprints.org

Hybrid Molecule Synthesis: Combining the quinoline scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities. nih.gov

Isosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Table 1: Proposed Structural Modifications to this compound and Their Rationale

| Modification Site | Proposed Change | Rationale for Enhanced Activity |

| 5-nitro group | Reduction to an amino group | Increased potential for hydrogen bonding and altered electronic properties. |

| 4-carboxamide | Derivatization with different amines | Improved solubility and potential for new target interactions. |

| 6-ethoxy group | Replacement with other alkoxy groups | Modulate lipophilicity and pharmacokinetic profile. |

Integration of Advanced Computational Methods in Drug Discovery

Computational methods have become indispensable in modern drug discovery, facilitating the design of novel quinoline derivatives with enhanced properties. orientjchem.org Molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into the interactions between quinoline compounds and their biological targets. nih.govnih.gov

Key computational approaches include:

Molecular Docking: Predicting the binding affinity and mode of interaction of quinoline analogues with specific protein targets. nih.gov

3D-QSAR Studies: Developing models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to understand the relationship between the 3D structure of molecules and their biological activity. tandfonline.com

In Silico ADMET Prediction: Assessing the pharmacokinetic and safety profiles of designed molecules before their synthesis, thereby reducing the time and cost of drug development. nih.gov

Table 2: Application of Computational Tools in the Development of Quinoline Analogues

| Computational Tool | Application | Expected Outcome |

| Molecular Docking | Virtual screening of quinoline libraries against known targets. | Identification of potent hits with favorable binding energies. nih.gov |

| Molecular Dynamics | Simulation of the ligand-protein complex over time. | Assessment of the stability of the binding interaction. nih.gov |

| DFT Analysis | Calculation of electronic properties like HOMO-LUMO energy gaps. | Understanding the electronic aspects of molecular interactions. nih.gov |

Exploration of Polypharmacology and Multi-Targeting Strategies

Polypharmacology, the ability of a single drug to interact with multiple targets, is an emerging paradigm in drug discovery, particularly for complex diseases. nih.gov Quinoline derivatives are well-suited for this approach due to their structural versatility, which allows for the design of compounds that can modulate multiple biological pathways simultaneously. mdpi.compreprints.org

Future research in this area could involve:

Designing Multi-Target Ligands: Creating single molecules that are designed to interact with two or more distinct biological targets relevant to a particular disease.

Systems Biology Approaches: Utilizing computational and experimental methods to understand the complex network of interactions between drugs, targets, and disease pathways.

Repurposing Existing Drugs: Investigating known quinoline-based drugs for new therapeutic applications based on their polypharmacological profiles.

The 4-aminoquinoline scaffold, for example, has been explored for its polypharmacological effects against malaria, cancer, and tuberculosis. nih.gov

Development of Chemical Probes for Biological Systems

Quinoline-based fluorescent probes are valuable tools for bioimaging and sensing applications due to their favorable photophysical properties. crimsonpublishers.comcrimsonpublishers.com These probes can be used for cellular staining, tracking biomolecules, and detecting specific analytes within living organisms. crimsonpublishers.comcrimsonpublishers.com The development of novel quinoline-based probes derived from this compound could open new avenues for understanding complex biological processes.

Areas for development include:

Fluorescent Probes for Bioimaging: Designing quinoline derivatives that can be used for real-time imaging of biological events in cells and tissues. nih.govresearchgate.net

Sensors for Ions and Small Molecules: Creating probes that exhibit a change in fluorescence upon binding to specific ions or molecules, allowing for their detection and quantification.

Probes for Disease Diagnosis: Developing quinoline-based imaging agents for the early detection and diagnosis of diseases such as cancer and Alzheimer's disease. nih.gov

The modular nature of the quinoline scaffold allows for the rational design of probes with predictable and tunable photophysical properties. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Ethoxy-5-nitroquinoline-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of quinoline derivatives typically involves cyclization reactions, nitration, and functional group modifications. For example, analogous compounds like 6-bromoquinoline derivatives are synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution . To optimize the synthesis of this compound:

- Step 1 : Start with a quinoline precursor (e.g., 4-carboxamide quinoline) and introduce the ethoxy group via alkylation using ethyl iodide in the presence of a base (e.g., K₂CO₃).

- Step 2 : Nitrate the quinoline ring at the 5-position using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

- Step 3 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity (>95%) using HPLC .

- Key Variables : Temperature during nitration, stoichiometry of alkylating agents, and solvent polarity for purification.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic methods:

- 1H/13C NMR : Identify substituent positions (e.g., ethoxy protons at δ ~1.3–1.5 ppm for -CH₂CH₃ and nitro group deshielding effects) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₁₂H₁₁N₃O₄: 285.0751) .

- FT-IR : Detect functional groups (e.g., nitro stretch at ~1520 cm⁻¹, carboxamide C=O at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity results in studies involving this compound?

- Methodological Answer : Contradictions often arise from variability in experimental design. To address this:

- Control Variables : Standardize cell lines, solvent concentrations (e.g., DMSO ≤0.1%), and incubation times .

- Reproducibility Checks : Use triplicate assays (e.g., MTT for cytotoxicity) and validate results across independent labs.

- Meta-Analysis : Apply statistical models (e.g., random-effects models) to aggregate data from multiple studies, accounting for heterogeneity .

- Case Example : Inconsistent IC₅₀ values may stem from differences in assay pH or redox conditions, which can alter nitro group reactivity .

Q. What strategies are effective for elucidating the reaction mechanisms of this compound in catalytic processes?

- Methodological Answer : Mechanistic studies require a multi-pronged approach:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to map transition states and intermediate stability .

- Trapping Intermediates : Employ low-temperature NMR or EPR spectroscopy to detect short-lived species (e.g., nitro radical anions) .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to minimize confounding variables in studies involving this compound?

- Methodological Answer :

- Factorial Design : Use a 2^k factorial approach to test variables (e.g., temperature, catalyst loading) and identify interactions .

- Blinding : Implement single-blind protocols for subjective measurements (e.g., microscopy-based assays).

- Negative Controls : Include unmodified quinoline analogs to isolate the effects of the ethoxy and nitro groups .

Q. What statistical frameworks are suitable for analyzing time-dependent effects in longitudinal studies with this compound?

- Methodological Answer :

- Structural Equation Modeling (SEM) : Assess mediation effects (e.g., effort exertion in bioactivity pathways) using tools like AMOS or Lavaan .

- Bootstrapping : Validate small-sample datasets by resampling (n=1000 iterations) to estimate confidence intervals .

Notes for Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.